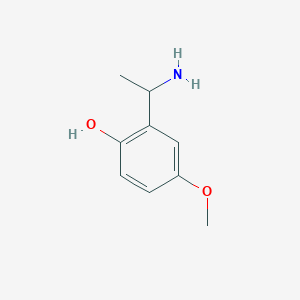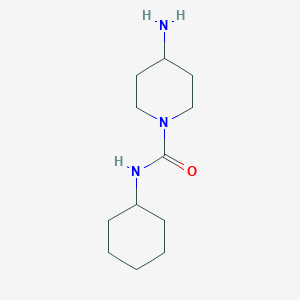
4-amino-N-cyclohexylpiperidine-1-carboxamide
Descripción general
Descripción
4-amino-N-cyclohexylpiperidine-1-carboxamide is a chemical compound with the molecular formula C12H23N3O . It has a molecular weight of 225.33 g/mol . The compound is also known by other synonyms such as 4-amino-N-cyclohexyl-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11 . This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES representation is C1CCC(CC1)NC(=O)N2CCC(CC2)N .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 58.4 Ų and a XLogP3-AA value of 1 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 230 .Aplicaciones Científicas De Investigación
1. Conformational Studies
4-Amino-3,5-cyclopiperidine compounds, including structures similar to 4-amino-N-cyclohexylpiperidine-1-carboxamide, have been a subject of synthetic and conformational studies. These studies have revealed the preference of cyclopiperidine boat conformation in solution, an insight crucial for understanding molecular dynamics and interactions in various chemical and biological processes (Vilsmaier et al., 1995).
2. DNA Interaction Studies
Research on DNA interactions is pivotal, and this compound related compounds play a role in this field. Studies have examined the effects of these compounds on DNA tertiary structures, elucidating their impact on duplex DNA, quadruplex DNA, and four‐way junction DNA binding. Such insights are instrumental in developing antitumour agents and understanding their mechanisms of action (Howell et al., 2012).
3. Anticonvulsant Properties
Investigations into the crystal structures of anticonvulsant enaminones, closely related to this compound, reveal intricate molecular details. These studies provide insights into how such compounds interact at the molecular level, contributing to their pharmacological properties and paving the way for the development of new anticonvulsant medications (Kubicki et al., 2000).
4. Free Radical Research
The use of this compound related compounds in palladium-catalyzed aminocarbonylation showcases their role in free radical research. This area is essential for advancing our understanding of chemical reactions involving radicals, which has implications across various scientific fields, from organic synthesis to materials science (Gergely et al., 2017).
5. Synthesis of Antibiotic and Antibacterial Drugs
The synthesis of new antibiotic and antibacterial drugs is another crucial application. Compounds structurally related to this compound have been used to develop novel drugs with potential antibiotic and antibacterial properties, highlighting their significance in addressing global health challenges (Ahmed, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11/h10-11H,1-9,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQUKAHIZQDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



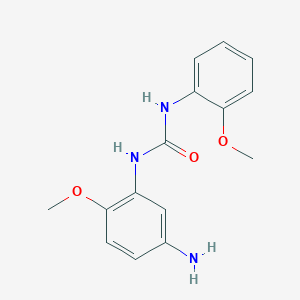
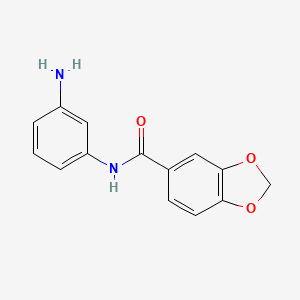

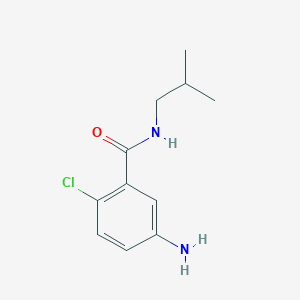
![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)


![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)
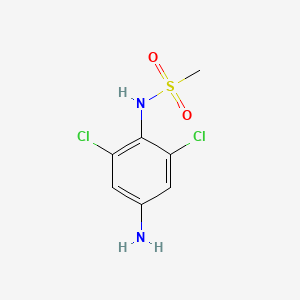
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
